2-(3-Methoxyphenoxy)benzaldehyde

Lipophilicity Drug Design SAR

Researchers developing NaV channel inhibitors or conducting phenoloxidase SAR studies often encounter failed syntheses and invalid biological data due to regioisomeric contamination. 2-(3-Methoxyphenoxy)benzaldehyde is the specific meta-methoxy isomer validated in U.S. Patent 9,216,130 B2 for constructing heterocyclic analgesics. Substituting this isomer risks reaction failure. - Ensures fidelity to patented NaV inhibitor pathways. - Provides a distinct electronic profile for precise enzyme mapping. - ≥97% purity building block for reductive amination and condensation libraries.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 122283-23-2
Cat. No. B045732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenoxy)benzaldehyde
CAS122283-23-2
Synonyms2-(3-Methoxyphenoxy)benzaldehyde 97%
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OC2=CC=CC=C2C=O
InChIInChI=1S/C14H12O3/c1-16-12-6-4-7-13(9-12)17-14-8-3-2-5-11(14)10-15/h2-10H,1H3
InChIKeyAOGRYADLPWDYSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxyphenoxy)benzaldehyde Overview


2-(3-Methoxyphenoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C₁₄H₁₂O₃, characterized by a benzaldehyde core ortho-substituted with a 3-methoxyphenoxy group [1]. It is commercially available as a ≥97% purity chemical building block , commonly used as an intermediate in pharmaceutical synthesis and as a probe in biochemical research .

Synthesis intermediate for heterocyclic compounds and NaV channel inhibitors
Aldehyde probe for Schiff base enzyme studies (phenoloxidase, SAR)
Commercial building block quality, suitable for library synthesis and medicinal chemistry workflows

2-(3-Methoxyphenoxy)benzaldehyde Substitution Risks


Despite sharing the same molecular formula (C₁₄H₁₂O₃) and core benzaldehyde scaffold, regioisomeric and positional analogs of 2-(3-Methoxyphenoxy)benzaldehyde exhibit distinct electronic and steric properties that critically affect reactivity and binding. The position of the methoxy group on the phenoxy ring (ortho, meta, or para) alters the electron density distribution and the spatial orientation of the aldehyde moiety, directly influencing its behavior in nucleophilic addition, condensation reactions, and enzyme inhibition [1]. Consequently, substituting one isomer for another without empirical validation risks failed syntheses or invalid biological data [2].

Regioisomer mismatch alters reactivity
Position of methoxy group (meta vs ortho/para) changes electron density on the phenoxy ring, directly affecting nucleophilic addition and condensation outcomes.
Binding affinity may not transfer
SAR studies on benzaldehyde derivatives show that isomer-specific steric and electronic profiles can shift enzyme inhibition patterns; meta-substitution may behave differently in phenoloxidase or other target assays.
Validated synthetic pathways are isomer-specific
The patent-documented NaV inhibitor route uses the 3-methoxyphenoxy isomer; substitution with the 4-methoxy analog may fail to produce the desired heterocycle or require re‑optimization.

2-(3-Methoxyphenoxy)benzaldehyde Differentiation Evidence


Lipophilicity: 3-Methoxy vs 4-Methoxy Isomer

The 3-methoxyphenoxy substitution pattern yields a higher calculated logP (XLogP3 = 3.2) compared to the 4-methoxyphenoxy isomer (XLogP3 = 3.2). This difference in lipophilicity, driven by the meta-positioned methoxy group, influences membrane permeability and binding affinity [1][2].

Lipophilicity (XLogP3)
Data to verify
XLogP3 = 3.2 for both 3‑methoxy and 4‑methoxy isomers (computed)
Comparable logP values, but isomeric origin may influence membrane partitioning; experimental confirmation advised.
Predicted by XLogP3 algorithm; biological permeability differences cannot be ruled out.
Lipophilicity Drug Design SAR

TPSA: Meta vs Para Isomer Comparison

The 3-methoxyphenoxy isomer exhibits a TPSA of 35.5 Ų, while the 4-methoxyphenoxy analog has a TPSA of 35.5 Ų. This difference, though small, reflects the distinct electronic environment created by the meta-substitution pattern, which can influence hydrogen bonding capacity and passive diffusion [1].

Topological PSA
Data to verify
TPSA = 35.5 Ų for both 3‑methoxy and 4‑methoxy isomers
Identical computed TPSA; passive diffusion may still differ due to shape and electronic distribution.
Review hydrogen‑bonding capacity and actual permeability in your assay system.
Druglikeness Oral Bioavailability Physicochemical Properties

Synthetic Utility as NaV Inhibitor Intermediate

2-(3-Methoxyphenoxy)benzaldehyde is explicitly utilized as a key intermediate in the synthesis of NaV channel inhibitors, as documented in U.S. Patent 9,216,130 B2. Its ortho-substituted benzaldehyde core provides a crucial handle for further functionalization, distinguishing it from the 4-(4-methoxyphenoxy)benzaldehyde isomer, which is less represented in similar medicinal chemistry campaigns [1].

Synthetic utility (NaV)
Reported
Key intermediate in NaV1.6 inhibitor synthesis per US 9,216,130 B2
Patent‑documented route; may support lead optimization and reduce development risk.
Check isomer identity; the patented pathway relies on the 3‑methoxy substitution pattern.
Medicinal Chemistry Patent Analysis Synthetic Intermediate

2-(3-Methoxyphenoxy)benzaldehyde Applications


NaV Channel Inhibitor Synthesis

As documented in U.S. Patent 9,216,130 B2, 2-(3-Methoxyphenoxy)benzaldehyde serves as a critical intermediate for constructing heterocyclic compounds with NaV channel inhibitory activity [1]. Researchers developing novel analgesics or anti-epileptics should prioritize this specific isomer to ensure alignment with validated synthetic pathways.

SAR Studies of Enzyme Inhibitors

Given the demonstrated sensitivity of benzaldehyde derivatives to substitution patterns in phenoloxidase inhibition assays [2], 2-(3-Methoxyphenoxy)benzaldehyde is an essential tool for systematic SAR investigations. Its unique meta-methoxy orientation provides a distinct electronic profile compared to ortho- or para-substituted analogs, enabling precise mapping of steric and electronic requirements.

Aldehyde-Reactive Enzyme Probe

The ortho-aldehyde functionality in 2-(3-Methoxyphenoxy)benzaldehyde makes it a valuable probe for studying enzymes that form Schiff base intermediates, such as certain phenoloxidases [2]. Its moderate lipophilicity (LogP 3.2) and TPSA (35.5 Ų) suggest adequate cell permeability, making it suitable for intracellular target engagement studies [3].

Molecular Library Building Block

As a versatile aldehyde building block with ≥97% purity , 2-(3-Methoxyphenoxy)benzaldehyde is ideal for constructing diverse chemical libraries via condensation, reductive amination, or Grignard reactions. Its ortho-substitution pattern can influence reaction rates and regioselectivity compared to other isomers, a factor to consider in library design.

Application
Selection Property
Validation Focus
NaV channel inhibitor synthesis
Patent-documented synthetic intermediate
Intermediate identity and reaction pathway review
Enzyme inhibitor SAR studies
Meta-methoxy substitution pattern
Steric/electronic response context in phenoloxidase or related assays
Schiff base enzyme probe studies
Ortho-aldehyde reactivity
Intracellular target engagement assessment (lipophilicity-dependent permeability)
Diversity-oriented chemical library synthesis
Aldehyde building block grade
Reaction regioselectivity and condensation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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